Allyl benzoate
Overview
Description
Allyl benzoate, also known as prop-2-enyl benzoate, is an organic compound with the molecular formula C10H10O2. It is a benzoate ester formed from the esterification of benzoic acid and allyl alcohol. This compound is known for its pleasant, sweet, and floral aroma, making it a valuable ingredient in the fragrance industry .
Mechanism of Action
Target of Action
Allyl benzoate is a versatile reactant used in various chemical reactions
Mode of Action
It has been used in the preparation of stable potassium alkyltrifluoroborates for suzuki-miyaura cross-coupling reactions with aryltriflates and arylhalides . In a study on rhodium-catalyzed enantioselective allylic alkylation, the uptake of this compound by the active catalyst followed by the turnover determining C–O bond oxidative addition furnished a Rh-π-allyl intermediate . This intermediate, upon interception by (Z)-Li-enolate (derived from α,α-disubstituted aldehyde) in the enantiocontrolling C–C bond, generates a quaternary stereogenic center .
Biochemical Pathways
For instance, the benzoyl-CoA pathway is widely distributed in nature and catabolizes a wide range of compounds, such as benzene, toluene, ethylbenzoate, and xylene
Pharmacokinetics
This compound is a small molecule with a molecular weight of 162.19 , which suggests that it may be readily absorbed and distributed in the body.
Result of Action
Related compounds such as allyl isothiocyanate have been shown to regulate oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis via interaction with multiple cell signaling pathways
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the soil system, allelochemicals like this compound interact with the organic and inorganic soil phases, as well as with soil microorganisms . These interactions can affect the bioavailability and phytotoxic level of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl benzoate can be synthesized through the direct esterification of benzoic acid and allyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The crude product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) under appropriate conditions.
Major Products Formed:
Oxidation: Benzoic acid, allyl aldehyde.
Reduction: Benzyl alcohol derivatives.
Substitution: Allyl halides, allyl amines.
Scientific Research Applications
Allyl benzoate has diverse applications in scientific research:
Comparison with Similar Compounds
Benzyl benzoate: Used as a topical treatment for scabies and lice, benzyl benzoate has similar antimicrobial properties but is more commonly used in medicinal applications.
Methyl benzoate: Known for its sweet, fruity aroma, methyl benzoate is widely used in the fragrance industry but has different chemical properties compared to allyl benzoate.
Ethyl benzoate: Another ester with a pleasant aroma, ethyl benzoate is used in flavorings and fragrances but has a different reactivity profile compared to this compound.
Uniqueness of this compound: this compound stands out due to its unique combination of an allyl group and a benzoate ester, which imparts distinct chemical reactivity and a pleasant aroma. Its ability to undergo various chemical reactions, coupled with its applications in multiple fields, makes it a versatile and valuable compound .
Properties
IUPAC Name |
prop-2-enyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2-7H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJHVEDILOKZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073913 | |
Record name | Benzoic acid, allyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
82.00 to 85.00 °C. @ 5.00 mm Hg | |
Record name | Allyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
583-04-0 | |
Record name | Allyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406846 | |
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Record name | Allyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, allyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ALLYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQY5543KFE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Allyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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